N-(3-methylbutyl)-2-nitrobenzamide
Description
N-(3-Methylbutyl)-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a 2-nitrobenzoyl group linked to a 3-methylbutylamine moiety. This compound is synthesized via alkylation reactions, as demonstrated in , where 2-nitrobenzamide derivatives are reacted with 3,3-dimethylallyl bromide under nitrogen atmosphere using THF and LDA (lithium diisopropylamide). The product is purified via column chromatography and characterized by ¹H/¹³C NMR, HRMS, and melting point analysis .
Structurally, the compound’s nitro group at the ortho position and the branched 3-methylbutyl chain influence its physicochemical properties, such as solubility and thermal stability.
Properties
IUPAC Name |
N-(3-methylbutyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)7-8-13-12(15)10-5-3-4-6-11(10)14(16)17/h3-6,9H,7-8H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSMATQCVJQTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)-2-nitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the 3-methylbutyl group. One common method is the nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring. The resulting nitrobenzamide is then reacted with 3-methylbutylamine under appropriate conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylbutyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or iron and hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Reduction: N-(3-methylbutyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and 3-methylbutylamine.
Scientific Research Applications
N-(3-methylbutyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to antimicrobial or antifungal effects. The amide group may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues of N-(3-Methylbutyl)-2-Nitrobenzamide
The following compounds share structural or functional similarities:
Key Comparative Analysis
Physicochemical Properties
- The 3-methylbutyl chain enhances lipophilicity compared to shorter chains (e.g., methyl or ethyl substituents). For example, N-(3-Methylbutyl)propanamide () exhibits high volatility, making it ecologically relevant in insect communication .
- Ortho-nitro substitution in benzamides (e.g., JSF-2172 ) may sterically hinder interactions in biological systems compared to para-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
